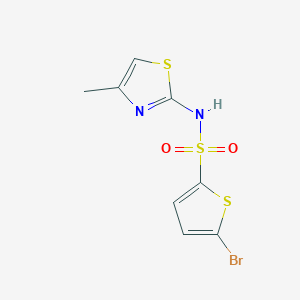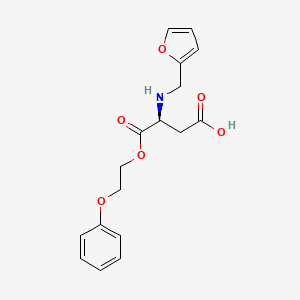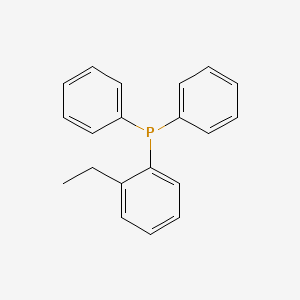
(2-Ethylphenyl)diphenylphosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethylphenyl)diphenylphosphine is an organophosphorus compound with the molecular formula C20H19P. It is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three phenyl groups, one of which is substituted with an ethyl group at the ortho position. This compound is of interest in various fields of chemistry due to its unique structural and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylphenyl)diphenylphosphine typically involves the reaction of chlorophosphines with Grignard reagents. One common method is the reaction of diphenylchlorophosphine with 2-ethylphenylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran (THF) or diethyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Ethylphenyl)diphenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or oxygen.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Coordination: The compound acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Substitution: Halogenated compounds, alkylating agents.
Coordination: Transition metal salts such as palladium chloride, platinum chloride.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
(2-Ethylphenyl)diphenylphosphine is used in various scientific research applications:
Chemistry: As a ligand in transition metal catalysis, it facilitates reactions such as hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical studies.
Medicine: The compound is explored for its potential in drug development, particularly in the design of metal-based drugs.
Wirkmechanismus
The mechanism of action of (2-Ethylphenyl)diphenylphosphine primarily involves its role as a ligand. It coordinates with metal centers, influencing the electronic and steric properties of the metal complexes. This coordination can activate the metal center for various catalytic processes, facilitating bond formation and cleavage reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphine: Lacks the ethyl substitution, making it less sterically hindered.
Triphenylphosphine: Contains three phenyl groups without any substitution, offering different electronic properties.
(2-Methylphenyl)diphenylphosphine: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic characteristics.
Uniqueness
(2-Ethylphenyl)diphenylphosphine is unique due to the presence of the ethyl group, which provides increased steric hindrance and alters the electronic properties of the phosphine. This can influence its reactivity and the stability of the metal complexes it forms, making it a valuable ligand in specific catalytic applications .
Eigenschaften
Molekularformel |
C20H19P |
|---|---|
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
(2-ethylphenyl)-diphenylphosphane |
InChI |
InChI=1S/C20H19P/c1-2-17-11-9-10-16-20(17)21(18-12-5-3-6-13-18)19-14-7-4-8-15-19/h3-16H,2H2,1H3 |
InChI-Schlüssel |
YGRARUNSCNUDNB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




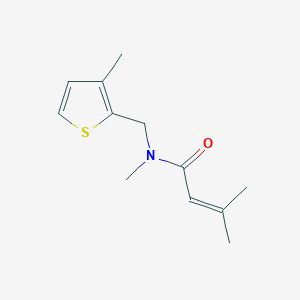



![dicyclohexyl-[2-[2-(4-methoxyphenyl)-6-(4-methylphenyl)phenyl]phenyl]phosphane](/img/structure/B14912225.png)
![4-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylaniline](/img/structure/B14912227.png)
![6-((1h-Benzo[d]imidazol-2-yl)thio)nicotinonitrile](/img/structure/B14912231.png)

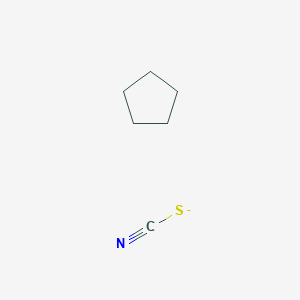
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide](/img/structure/B14912257.png)
